molecular formula C6H13NO3S B13150486 (S,s)-2-aminocyclohexylsulfonic acid

(S,s)-2-aminocyclohexylsulfonic acid

Cat. No.: B13150486
M. Wt: 179.24 g/mol
InChI Key: NDRPLJAHCNWEKE-WDSKDSINSA-N
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Description

(1S,2S)-2-Aminocyclohexane-1-sulfonic acid is a chiral compound with significant importance in various fields of chemistry and biology It is characterized by its unique structure, which includes a cyclohexane ring substituted with an amino group and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Aminocyclohexane-1-sulfonic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexanone as a starting material, which undergoes amination and subsequent sulfonation to yield the desired product. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (1S,2S)-2-Aminocyclohexane-1-sulfonic acid may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced techniques such as flow chemistry and automated synthesis. The industrial production also emphasizes stringent quality control measures to maintain the consistency and reliability of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Aminocyclohexane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The sulfonic acid group can be reduced to a sulfonamide or thiol group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or sulfonic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the sulfonic acid group can produce sulfonamides or thiols.

Scientific Research Applications

(1S,2S)-2-Aminocyclohexane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which (1S,2S)-2-Aminocyclohexane-1-sulfonic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-Aminocyclohexane-1-sulfonic acid: This enantiomer has similar chemical properties but may exhibit different biological activities due to its stereochemistry.

    Cyclohexane-1,2-diamine: Lacks the sulfonic acid group but shares the cyclohexane ring and amino functionality.

    Cyclohexane-1-sulfonic acid: Contains the sulfonic acid group but lacks the amino group.

Uniqueness

(1S,2S)-2-Aminocyclohexane-1-sulfonic acid is unique due to its combination of chiral centers and functional groups, which confer specific reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

(1S,2S)-2-aminocyclohexane-1-sulfonic acid

InChI

InChI=1S/C6H13NO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4,7H2,(H,8,9,10)/t5-,6-/m0/s1

InChI Key

NDRPLJAHCNWEKE-WDSKDSINSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)S(=O)(=O)O

Canonical SMILES

C1CCC(C(C1)N)S(=O)(=O)O

Origin of Product

United States

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